1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane
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Overview
Description
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane is an organic compound with the molecular formula C4H6Cl2F3O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms in its structure
Preparation Methods
The synthesis of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane typically involves the reaction of 1,1,2-trifluoroethane with 2-chloroethanol in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of halogenated ethers and other derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane can be compared with other halogenated ethers, such as:
1-Chloro-2-ethoxyethane: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-1-(2-chloroethoxy)-1-ethoxyethane: Contains an additional ethoxy group, which alters its physical and chemical characteristics.
1-Chloro-1-(2-chloroethoxy)ethane: Lacks the trifluoromethyl group and has different reactivity and applications.
Properties
CAS No. |
91100-60-6 |
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Molecular Formula |
C4H5Cl2F3O |
Molecular Weight |
196.98 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |
InChI |
InChI=1S/C4H5Cl2F3O/c5-1-2-10-3(7)4(6,8)9/h3H,1-2H2 |
InChI Key |
ICYVPOBNDIHORM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(C(F)(F)Cl)F |
Origin of Product |
United States |
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